Product packaging for 4-(2-hydroxyethoxy)butan-1-ol(Cat. No.:CAS No. 43113-37-7)

4-(2-hydroxyethoxy)butan-1-ol

Cat. No.: B6597919
CAS No.: 43113-37-7
M. Wt: 134.17 g/mol
InChI Key: NAUQRAYPVWKGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)butan-1-ol (CAS 43113-37-7) is a difunctional ether-alcohol of significant interest in organic synthesis and materials science research. With a molecular formula of C6H14O3 and a molecular weight of 134.17 g/mol, it serves as a valuable monomer for constructing specialized polymeric architectures . Its primary research value lies in its role as a flexible building block for the synthesis of polyesters and polyurethanes . The incorporation of the ether linkage within the diol backbone is a key structural feature, as it is known to impart increased chain flexibility and enhance the hydrophilicity of the resulting polymers, which is crucial for developing materials with tailored properties . Researchers utilize this compound to fine-tune the physical characteristics of polymers, such as lowering the glass transition temperature for increased elasticity or modifying solubility profiles . This makes it a compound of interest for advanced applications in biodegradable polymers, functional hydrogels, and biocompatible materials for tissue engineering and drug delivery systems . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B6597919 4-(2-hydroxyethoxy)butan-1-ol CAS No. 43113-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-3-1-2-5-9-6-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUQRAYPVWKGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43113-37-7
Record name 4-(2-hydroxyethoxy)butan-1-ol
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Strategic Synthetic Methodologies and Mechanistic Investigations

Development of Novel and Improved Synthetic Pathways

The construction of 4-(2-hydroxyethoxy)butan-1-ol can be approached through several synthetic routes, each with distinct advantages regarding selectivity, efficiency, and sustainability. The primary disconnection for retrosynthetic analysis involves the ether bond, suggesting a coupling between a four-carbon and a two-carbon unit.

Chemo- and Regioselective Functionalization Approaches

A key challenge in synthesizing this compound is achieving chemo- and regioselectivity, particularly when starting from precursors with multiple reactive sites, such as diols. The Williamson ether synthesis is a fundamental method for forming the ether bond. libretexts.org This reaction typically involves an alkoxide nucleophile and an alkyl halide in an S_N2 reaction. libretexts.org

A plausible route involves the reaction of ethylene (B1197577) glycol with 1,4-butanediol (B3395766). To achieve selective mono-etherification and avoid polymerization or the formation of undesired symmetrical ethers, a protection strategy is often necessary. For instance, one hydroxyl group of 1,4-butanediol can be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS). The remaining free hydroxyl group can then be deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which subsequently reacts with a mono-protected and activated ethylene glycol derivative (e.g., 2-(tosyloxy)ethanol). Deprotection of both ends would then yield the target molecule.

Alternatively, controlling stoichiometry can force a mono-alkylation. Using a large excess of one diol relative to the other can statistically favor the formation of the desired mono-etherified product, though this often requires challenging purification.

Exploration of Catalytic Systems in Synthesis (e.g., hydrogenation, etherification)

Catalytic methods offer more efficient and atom-economical alternatives to stoichiometric reactions.

Catalytic Etherification: Copper-catalyzed C-O coupling reactions, a variation of the Ullmann condensation, are effective for forming diaryl or alkyl-aryl ethers. Recent advancements have extended this methodology to the coupling of alcohols. For the synthesis of this compound, a copper(II)-catalyzed coupling of 1,4-butanediol with a 2-haloethanol could be envisioned. rsc.org While direct alcohol-alcohol coupling is challenging, using a diol and a halo-alcohol under catalytic conditions can provide a direct route to the ether linkage.

Catalytic Hydrogenation: An alternative strategy involves the catalytic hydrogenation of a suitable precursor. For example, the selective reduction of 4-(2-hydroxyethoxy)butanoic acid or its corresponding ester would yield the target diol. Ruthenium-based catalysts are known to be highly effective for the hydrogenation of carbonyl groups and furan (B31954) rings. nih.gov A similar system could be adapted for the reduction of an ester or aldehyde precursor to this compound. For instance, a reaction could be performed under a hydrogen atmosphere at elevated pressure and temperature, using a catalyst like ruthenium nanoparticles on a solid support. nih.gov

Table 1: Comparison of Potential Catalytic Systems

Catalytic Approach Precursors Catalyst Example Key Advantages
Copper-Catalyzed Etherification 1,4-Butanediol, 2-Bromoethanol CuI / Phenanthroline Ligand Direct formation of the ether bond from readily available materials.
Ruthenium-Catalyzed Hydrogenation Ethyl 4-(2-hydroxyethoxy)butanoate Ru/C or Ru-nanoparticles High efficiency for carbonyl reduction, often under milder conditions than stoichiometric hydrides. nih.gov

Leveraging Alkylation and Hydroxylation Reactions for Precursor Modification

The synthesis can also be approached by building the carbon skeleton first, followed by the introduction or modification of functional groups.

Alkylation: A Friedel-Crafts alkylation reaction provides a method to form a carbon-carbon bond, which can then be further functionalized. For example, a process analogous to the synthesis of Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) could be adapted. google.com This would involve the alkylation of a protected phenol (B47542) with a precursor like γ-butyrolactone. Subsequent etherification of the phenolic hydroxyl group with ethylene oxide, followed by reduction of the ketone, would furnish the target molecule. The Williamson ether synthesis itself is a classic O-alkylation reaction. libretexts.org

Hydroxylation: If a precursor such as 4-ethoxybutan-1-ol (B92612) were synthesized, a subsequent hydroxylation step would be required. Modern methods for C-H hydroxylation are often mediated by transition metal catalysts or enzymatic systems, although achieving selectivity at the terminal position of the ethyl group can be challenging. A more classical approach involves starting with a precursor that already contains a handle for hydroxylation, such as an alkene (e.g., 4-(vinyloxy)butan-1-ol), which could then be subjected to hydroboration-oxidation to install the terminal hydroxyl group with anti-Markovnikov regioselectivity.

Green Chemistry Principles in Sustainable Synthesis Route Design

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. scienceinschool.org The 12 principles of green chemistry provide a framework for this optimization. acs.org

Use of Catalysis: Catalytic routes (e.g., copper-catalyzed etherification or ruthenium-catalyzed hydrogenation) are superior to stoichiometric methods that use reagents like NaH or organometallic compounds in large quantities. nih.govacs.org

Reduce Derivatives: Synthetic pathways should be designed to minimize or avoid the use of protecting groups, as these steps require additional reagents and generate waste. scispace.com A direct catalytic coupling of 1,4-butanediol and ethylene glycol would be an ideal, though challenging, example of this principle.

Safer Solvents and Reagents: Whenever possible, hazardous solvents like dimethylformamide (DMF) or chlorinated solvents should be replaced with safer alternatives such as water, ethanol, or even solvent-free conditions. mdpi.com For instance, K₂S₂O₈-mediated reactions in aqueous solutions have been developed for related syntheses. acs.org

Table 2: Green Chemistry Assessment of Synthetic Routes

Synthetic Route Key Principle Addressed Potential Improvement
Williamson Ether Synthesis Prevention of waste Avoid protecting groups by using direct catalytic methods.
Catalytic Hydrogenation Atom Economy, Catalysis Use of renewable hydrogen sources and recyclable catalysts.
Friedel-Crafts Alkylation Use of Catalysis Employing solid acid catalysts instead of corrosive Lewis acids. google.com

Elucidation of Reaction Mechanisms and Intermediates in Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation.

For the Williamson ether synthesis , the reaction proceeds via a well-established S_N2 (bimolecular nucleophilic substitution) mechanism. An alcohol is first deprotonated by a strong base (e.g., NaH) to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon atom of an alkyl halide or tosylate, displacing the leaving group in a single, concerted step. libretexts.org The reaction proceeds with an inversion of stereochemistry if the electrophilic carbon is a chiral center.

In copper-catalyzed etherification , the mechanism is more complex and is believed to involve a catalytic cycle. A plausible pathway begins with the oxidative addition of the copper(I) catalyst to the alkyl halide. The resulting organocopper species then coordinates with the alcohol. Subsequent reductive elimination from this intermediate forms the C-O bond of the ether product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

The mechanism of catalytic hydrogenation on a metal surface (e.g., Ru/C) involves the heterolytic or homolytic activation of molecular hydrogen on the catalyst surface. The substrate (e.g., a precursor with a C=O bond) adsorbs onto the surface, and the activated hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, resulting in the formation of the alcohol. nih.gov

Stereochemical Control and Diastereoselectivity in Advanced Synthetic Strategies

The structure of this compound (C₆H₁₄O₃) is achiral, meaning it does not have any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, in the direct synthesis of this specific molecule, stereochemical control is not a factor.

However, the principles of stereocontrol would become critically important if the synthetic target were a substituted derivative of this compound, for instance, one containing alkyl groups on the butane (B89635) or ethoxy backbone, which would create chiral centers. In such cases, advanced asymmetric synthesis strategies would be required to control the absolute and relative configuration of these centers. researchgate.netunipv.it

Methods for achieving stereocontrol include:

Chiral Catalysis: Employing a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. frontiersin.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. researchgate.net

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions at a new center, a phenomenon known as diastereoselectivity. ub.edu

For example, in the synthesis of a hypothetical chiral derivative like (R)-4-(2-hydroxyethoxy)pentan-1-ol, one might employ an asymmetric hydrogenation of a ketone precursor using a chiral ruthenium-BINAP catalyst to set the stereocenter at the alcohol position with high enantioselectivity.

Methodologies for Purity Assessment and Isolation of Synthetic Products

Following the synthesis of this compound, a multi-step process of isolation and purification is required to obtain the product in high purity. This process is monitored using various analytical techniques to assess the purity at each stage.

Isolation of the Synthetic Product

The initial workup of the reaction mixture typically involves quenching the reaction, followed by liquid-liquid extraction to separate the product from salts, catalysts, and other water-soluble impurities. The organic layer, containing the desired product along with unreacted starting materials and byproducts, is then concentrated under reduced pressure.

For non-volatile impurities, distillation can be an effective purification method. However, given the high boiling point of this compound, this method may not be suitable for removing structurally similar diol byproducts.

A highly effective and widely used technique for isolating polar compounds like diols is column chromatography. rsc.orgajchem-a.com Flash chromatography, a rapid form of column chromatography, is particularly useful for separating the target compound from less polar byproducts and unreacted starting materials. hawach.com

Purity Assessment Techniques

Several analytical methods are employed to determine the purity of the final product and to characterize its structure.

Chromatographic Methods : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for assessing purity. rsc.orgpaint.org A pure sample will ideally show a single peak in the chromatogram. By comparing the retention time with a known standard, the compound can be identified. HPLC, particularly using a diol stationary phase, is well-suited for the analysis and purification of polar compounds like this compound. silicycle.comacs.org This method offers excellent resolution for separating isomers and compounds with similar polarities. silicycle.comsilicycle.com

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity confirmation. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would identify the number of unique carbon atoms. docbrown.info For this compound (HO-CH₂-CH₂-O-CH₂-CH₂-CH₂-CH₂-OH), distinct signals corresponding to the different methylene (B1212753) groups and the two hydroxyl protons would be expected. The integration of the peaks in the ¹H NMR spectrum helps to confirm the ratio of protons, consistent with the compound's structure. docbrown.info

Mass Spectrometry (MS) : Coupled with GC (GC-MS), mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. rsc.org This information is crucial for confirming the identity of the synthesized product. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, the spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups, and C-O stretching vibrations for the ether and alcohol functionalities in the 1050-1150 cm⁻¹ region. rsc.org

The combination of these techniques provides a comprehensive assessment of the purity and confirms the chemical identity of the synthesized this compound.

Below is a summary of the analytical techniques used for purity assessment.

Analytical TechniquePurposeExpected Observations for this compound
High-Performance Liquid Chromatography (HPLC)Purity determination and separation of polar compounds. acs.orgA single major peak indicating a pure compound. Diol columns can be particularly effective. silicycle.com
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment and molecular weight determination. rsc.orgA single peak in the GC chromatogram with a mass spectrum corresponding to the molecular ion and expected fragmentation pattern of C₆H₁₄O₃. uni.lu
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Structural elucidation and purity confirmation. docbrown.infoCharacteristic chemical shifts and splitting patterns for the five distinct sets of methylene protons and two hydroxyl protons. Six unique signals in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentification of functional groups. researchgate.netBroad O-H stretch (approx. 3200-3600 cm⁻¹) and C-O ether/alcohol stretches (approx. 1050-1150 cm⁻¹).

Advanced Chemical Reactivity and Derivatization Studies

Systematic Investigation of Functional Group Interconversions and Selective Transformations

The presence of two primary hydroxyl groups and an ether linkage in 4-(2-hydroxyethoxy)butan-1-ol allows for a systematic study of selective functional group transformations. The differing reactivity of the two hydroxyl groups—one being part of a 1,4-butanediol (B3395766) moiety and the other part of an ethylene (B1197577) glycol ether moiety—forms the basis for these selective conversions.

Reactions Governing Hydroxyl Group Reactivity (e.g., oxidation, esterification, etherification)

The two primary hydroxyl groups of this compound are the primary sites for chemical modification. Their reactivity can be finely tuned through various reactions such as oxidation, esterification, and etherification.

Oxidation: The selective oxidation of diols is a fundamental transformation in organic synthesis. sigmaaldrich.com In the case of this compound, selective oxidation of one hydroxyl group over the other can be achieved by controlling the reaction conditions and the choice of oxidant. For instance, enzyme-catalyzed oxidations, such as those using flavoprotein alcohol oxidases, have shown high selectivity for one hydroxyl group in diols, leading to the formation of hydroxy acids or lactones. sigmaaldrich.com Similarly, chemoselective oxidizing agents like sodium bromate (B103136) (NaBrO3) in the presence of sodium bisulfite (NaHSO3) can selectively oxidize one alcohol function to the corresponding aldehyde or carboxylic acid, with the reaction's pH being a critical factor in determining the outcome. Palladium-catalyzed oxidation reactions have also emerged as a powerful tool for the site-selective oxidation of diols, where the regioselectivity is governed by electronic and steric factors.

Esterification: Esterification of this compound can be directed to selectively form a monoester or a diester. Selective monoesterification of symmetrical diols can be achieved using methods like resin-bound triphenylphosphine, which leverages site-isolation to favor the mono-substituted product. For an unsymmetrical diol like this compound, the inherent difference in the reactivity of the two hydroxyl groups can be exploited. Kinetic resolution through enzymatic or chiral catalyst-mediated esterification can also lead to highly selective monoesterification.

Etherification: Similar to esterification, selective etherification can provide access to mono- or di-ethers of this compound. The Williamson ether synthesis, a classical method for ether formation, can be employed. By using a stoichiometric amount of the base and the alkylating agent, it is possible to favor mono-etherification. Chiral phosphoric acids have been demonstrated to catalyze the kinetic resolution of diols via etherification, offering a pathway to enantiomerically enriched mono-ethers.

Table 1: Representative Reactions of Hydroxyl Groups in Diols

Reaction TypeReagent/CatalystProduct(s)Key Considerations
Oxidation Flavoprotein alcohol oxidaseHydroxy acid, LactoneHigh selectivity, environmentally benign. sigmaaldrich.com
NaBrO3/NaHSO3Hydroxy ketonepH-dependent selectivity.
Pd-catalyst/BQAldehyde, Carboxylic acidSite-selectivity influenced by ligand and substrate structure.
Esterification Carboxylic acid/Acid catalystMonoester, DiesterEquilibrium-controlled, water removal drives reaction.
Acyl chloride/BaseMonoester, DiesterGenerally high yielding and proceeds under mild conditions.
Resin-bound phosphineMonoesterFavors mono-substitution due to site-isolation.
Etherification Alkyl halide/Base (Williamson)Monoether, DietherClassic method, selectivity can be controlled by stoichiometry.
Chiral phosphoric acidEnantioenriched monoetherKinetic resolution of racemic diols.
Trimethyl phosphate/NaHCyclic etherIntramolecular cyclization for 5-7 membered rings.

Reactions Involving the Ether Linkage and its Stability

The ether linkage in this compound is generally stable under neutral and basic conditions, making it an excellent scaffold for reactions at the hydroxyl groups. However, under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, the ether bond can be cleaved. This cleavage typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. For a primary ether like the one in this compound, the cleavage is likely to follow an SN2 pathway, where a halide ion attacks the less sterically hindered carbon adjacent to the ether oxygen after it has been protonated by the strong acid. The reaction with excess strong acid can lead to the cleavage of both C-O bonds of the ether, ultimately yielding a dihaloalkane and a diol.

Selective Reduction and Oxidation Pathways

While the primary hydroxyl groups in this compound are not typically reduced further, the selective oxidation of one hydroxyl group to an aldehyde or carboxylic acid opens up pathways for selective reduction. For instance, if one hydroxyl group is selectively oxidized to an aldehyde, this aldehyde can be selectively reduced back to the alcohol using mild reducing agents like sodium borohydride, while the other hydroxyl group remains unchanged. More advanced methods for the stereoselective reduction of keto-esters or diketones, which could be derived from the diol, can lead to chiral diols.

Selective oxidation pathways are of great interest. As mentioned in section 3.1.1, enzymatic and chemo-catalytic methods can differentiate between the two primary hydroxyl groups. sigmaaldrich.com The selectivity arises from the subtle differences in the electronic and steric environment of the two hydroxyls. The hydroxyl group of the butanediol (B1596017) moiety is flanked by a longer alkyl chain compared to the hydroxyl of the hydroxyethoxy part, which can influence the binding to a catalyst's active site.

Exploration of Novel Reaction Pathways and Unexpected Reactivity Patterns

While the reactivity of this compound is largely dictated by its constituent functional groups, the interplay between the hydroxyl groups and the ether linkage could lead to novel or unexpected reaction pathways. For instance, under certain conditions, intramolecular cyclization could occur. Acid-catalyzed intramolecular cyclization of diols can lead to the formation of cyclic ethers. In the case of this compound, intramolecular etherification could potentially lead to the formation of a substituted dioxane or a larger cyclic ether, although this would be in competition with intermolecular polymerization.

Unexpected side reactions can sometimes occur during the protection of diols, which could be considered a form of unexpected reactivity. For example, the formation of acetals or ketals to protect the diol functionality might be incomplete or lead to mixtures of products if the reaction is not carefully controlled.

Kinetic and Thermodynamic Parameters Governing Reaction Outcomes

The esterification of diols is an equilibrium-controlled process. The thermodynamics of esterification are generally slightly exothermic, and the reaction is driven to completion by the removal of water. The kinetics of polyesterification have been studied for various diol-diacid systems and are often found to follow second or third-order rate laws, depending on whether a catalyst is used.

The kinetics of diol oxidation are highly dependent on the oxidant and catalyst used. For instance, the oxidation of diols by quinolinium fluorochromate has been shown to follow Michaelis-Menten type kinetics, suggesting the formation of an intermediate complex. Thermodynamic studies on diol-boric acid complexation have shown that the stability of the resulting cyclic esters is dependent on the ring size, with 1,3-diols often forming more stable complexes than 1,2- or 1,4-diols.

Table 2: General Kinetic and Thermodynamic Parameters for Diol Reactions

ReactionSystemKinetic ParameterThermodynamic ParameterReference(s)
Oxidation Diols with Quinolinium FluorochromateMichaelis-Menten kinetics-
Vicinal diols with BromineFirst order in bromine and diolΔH° and ΔS° calculated
Esterification Levulinic acid with 1-Butene-ΔH° = -32.9 kJ/mol, ΔS° = -70 J/(mol·K)
Uncatalyzed PolyesterificationThird-order rate lawGenerally exothermic
Catalyzed PolyesterificationSecond-order rate law-
Complexation Diols with Boric AcidRate is faster for 1,2-diols1,3-diol complexes are more stable

Formation of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, such as polymers and macrocycles.

As a diol, it can be used as a monomer in polycondensation reactions to form polyesters and polyurethanes. In polyester (B1180765) synthesis, it would react with a dicarboxylic acid or its derivative. In polyurethane synthesis, it would react with a diisocyanate. The presence of the flexible ether linkage in the backbone of the resulting polymer would influence its physical properties, such as its glass transition temperature and elasticity.

Furthermore, the diol functionality allows for its potential use in the synthesis of macrocyclic structures. High-dilution conditions that favor intramolecular reactions over intermolecular polymerization could lead to the formation of macrocyclic ethers or esters. For example, intramolecular cyclization via etherification or esterification could yield crown ether-like structures or macrocyclic lactones, respectively.

Applications As a Versatile Chemical Building Block in Advanced Synthesis

Role in Oligomer and Polymer Synthesis

As a diol, 4-(2-hydroxyethoxy)butan-1-ol serves as a fundamental component in step-growth polymerization, a process that forms polymers by the sequential reaction of monomers containing at least two functional groups. savemyexams.com Its distinct molecular architecture, combining a C4 alkyl chain with an ethylene (B1197577) glycol ether segment, allows for the synthesis of polymers with unique characteristics.

The hydroxyl groups of this compound are reactive sites for the formation of both polyethers and polyurethanes.

Polyether Synthesis: Polyethers can be synthesized through the self-condensation of diols, typically under acidic catalysis and heat, which proceeds via the formation of ether linkages with the elimination of water. acs.orgumons.ac.be The use of this compound in such a process would result in a polyether with a repeating unit that contains both the butoxy and the original ether-ethoxy fragments. This structure is expected to confer significant flexibility and a degree of hydrophilicity to the polymer backbone. The process can be controlled to produce a range of molecular weights, from low-molecular-weight oligomers to high polymers. umons.ac.be

Polyurethane Synthesis: In polyurethane synthesis, diols act as chain extenders or as part of the polyol soft segment. The reaction involves the polyaddition of a diol with a diisocyanate. youtube.com When used as a chain extender, this compound reacts with an isocyanate-terminated prepolymer to form the final polyurethane. google.comnih.gov The urethane (B1682113) linkages (-NH-COO-) formed from this reaction contribute to the hard segments of the polymer, while the flexible chain of the diol becomes part of the soft segment. The inherent flexibility of the ether linkage in this compound can enhance the elastomeric properties of the resulting polyurethane. researchgate.net

Table 1: Potential Impact of this compound in Polyether and Polyurethane Synthesis

Polymer Type Role of this compound Expected Influence on Polymer Properties

| Polyether | Monomer (via self-condensation) | - Increased chain flexibility due to ether linkages.

  • Potentially higher hydrophilicity compared to simple alkane-based polyethers.
  • Lower crystallinity. | | Polyurethane | Chain Extender / Polyol Component | - Contributes to the soft segment, enhancing elasticity.
  • Modifies the phase separation between hard and soft segments.
  • Can lower the glass transition temperature (Tg). |
  • Polyesters are a major class of condensation polymers formed from the reaction of a diol with a dicarboxylic acid (or its derivative). studymind.co.ukchemistrystudent.com

    The synthesis of a polyester (B1180765) using this compound would proceed through direct esterification with a dicarboxylic acid, such as adipic acid or terephthalic acid. scienceinfo.comonline-learning-college.com For each ester bond formed, a molecule of water is eliminated. savemyexams.com The resulting polyester chain would incorporate the flexible ether-containing backbone of the diol.

    Influence on Properties: Compared to polyesters made with rigid diols (like ethylene glycol) or simple aliphatic diols (like 1,4-butanediol), those derived from this compound are anticipated to exhibit:

    Increased Flexibility and Lower Modulus: The ether segment introduces kinks and rotational freedom in the polymer chain, reducing stiffness.

    Lower Glass Transition Temperature (Tg) and Melting Point (Tm): The disruption of chain packing and increased flexibility typically lead to lower thermal transition temperatures. mdpi.com

    Modified Solubility: The presence of the ether oxygen atom may increase the polymer's affinity for more polar solvents.

    This approach allows for the fine-tuning of polyester properties for applications where flexibility and lower processing temperatures are desirable. acs.org

    The structure of the diol monomer is a critical factor in determining the final architecture of a polymer.

    Linear vs. Cross-linked Architecture: As a difunctional monomer, this compound will primarily form linear polymer chains when reacted with other difunctional monomers (e.g., dicarboxylic acids or diisocyanates). scienceinfo.com However, it can be incorporated into three-dimensional polymer networks. This is achieved by including a monomer with a functionality greater than two, such as a triol or a tricarboxylic acid, in the polymerization mixture. tandfonline.com In this scenario, this compound acts as a flexible cross-linking segment, and the distance between its two hydroxyl groups influences the cross-link density and the resulting mesh size of the network. tandfonline.com

    Impact on Crystallinity: The asymmetric nature and flexibility of the this compound molecule can disrupt the regular packing of polymer chains. This disruption hinders crystallization, often leading to more amorphous polymers compared to those synthesized from simple, symmetric diols like 1,4-butanediol (B3395766). acs.org The formation of reversible cross-linked networks is also possible, for instance, by reacting the diol-containing polymer with boronic acids to form boronate esters, creating self-healing materials. nih.gov

    Intermediate in the Synthesis of Complex Organic Molecules

    Beyond polymer science, diols are fundamental building blocks in multi-step organic synthesis, valued for the versatile reactivity of their hydroxyl groups. rsc.orgchemistrysteps.com

    The two hydroxyl groups of this compound can serve as anchor points for constructing complex molecular frameworks, particularly heterocyclic compounds. nih.govacs.org

    Synthesis of Macrocycles: By reacting the diol with a suitable difunctional electrophile (e.g., a dihalide or a di-tosylate) under high-dilution conditions to favor intramolecular cyclization, it is possible to construct macrocyclic ethers. The flexible ether-alkane chain of this compound makes it a precursor for a class of compounds analogous to crown ethers, which are known for their ability to complex with specific metal cations.

    Formation of Heterocycles: Diols are common precursors for various heterocycles. rsc.orgresearchgate.net For example, reaction with aldehydes or ketones under acidic conditions can yield cyclic acetals. wikipedia.org Further transformations can convert these into more complex heterocyclic systems. The specific spacing and flexibility of the hydroxyl groups in this compound make it a unique starting material for synthesizing 9-membered or larger rings. sci-hub.se Such scaffolds are of interest in medicinal chemistry and materials science for creating molecules with specific three-dimensional shapes and functionalities. nih.govresearchgate.net

    In a multi-step synthesis, the ability to differentiate between two similar functional groups is key. rsc.org The two hydroxyl groups in this compound, while both primary, may exhibit subtle differences in reactivity, or they can be manipulated using protecting group strategies.

    Selective Functionalization: One hydroxyl group can be selectively protected, allowing the other to undergo a specific chemical reaction. researchgate.net After the reaction, the protecting group can be removed, revealing the first hydroxyl group for a subsequent, different transformation. This common strategy allows the diol to be used as a bifunctional linker, enabling the sequential attachment of two different molecular fragments.

    Building Block for Complex Targets: The molecule can be viewed as a pre-formed segment for a larger target molecule. For instance, in the synthesis of a natural product or a pharmaceutical agent, the entire 4-(2-hydroxyethoxy)butyl moiety could be incorporated as a single unit. Its use simplifies the synthesis by providing a ready-made, flexible, and hydrophilic spacer element. youtube.com

    Contributions to Supramolecular Chemistry Research

    Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.govpnas.org The structure of this compound, with its two hydroxyl groups and an ether linkage, makes it an intriguing candidate for the construction of novel supramolecular assemblies.

    The presence of both hydrogen-bond donors (hydroxyl groups) and a hydrogen-bond acceptor (ether oxygen) within a single, flexible molecule allows for a variety of self-assembly possibilities. acs.org Molecules with such characteristics can engage in intricate hydrogen-bonding networks, leading to the formation of well-defined, ordered structures. acs.org The self-assembly process is driven by the thermodynamic search for the most stable arrangement, which can result in complex architectures like helices, sheets, or other aggregates. pnas.org

    One of the most significant potential applications of diols like this compound in supramolecular chemistry is in the synthesis of macrocycles, particularly crown ethers. rsc.orgiipseries.orgnih.gov Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. jetir.orgmdpi.com They are renowned for their ability to selectively bind metal cations within their central cavity, a property that has led to their use in various applications, including phase-transfer catalysis and ion transport. jetir.org

    The synthesis of crown ethers often involves the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base. iipseries.org The flexible chain of this compound could, in principle, be cyclized with a suitable oligoethylene glycol derivative to form a functionalized crown ether. The resulting macrocycle would possess unique host-guest properties, influenced by the size of the cavity and the presence of the butoxy-derived side chain.

    The table below illustrates potential macrocyclization reactions involving this compound, drawing parallels with established crown ether syntheses.

    Reactant 1Reactant 2Potential Macrocyclic ProductKey Feature
    This compoundDitosylate of diethylene glycolFunctionalized 18-crown-6 (B118740) analogueEnhanced solubility and modified cation selectivity
    This compoundDitosylate of triethylene glycolFunctionalized 21-crown-7 analogueLarger cavity for binding larger cations

    The self-assembly of molecules like this compound can also be influenced by the surrounding environment. In different solvents, the balance of intermolecular and intramolecular hydrogen bonding can shift, leading to different supramolecular structures. acs.org This responsiveness to environmental cues is a hallmark of "smart" materials and opens up possibilities for creating systems that can adapt to their surroundings.

    Integration into Advanced Material Precursor Design for Functional Materials

    The bifunctional nature of this compound, possessing two hydroxyl groups, makes it an ideal monomer for step-growth polymerization. This allows for its integration into a variety of polymeric materials, including polyesters and polyurethanes, thereby imparting specific properties to the final material. google.comtandfonline.com

    In the realm of polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives. The incorporation of this compound as the diol component would introduce flexible ether linkages into the polyester backbone. These ether linkages can significantly influence the material's properties. For instance, the presence of ether groups is known to increase the flexibility of polymer chains, which can lead to a lower glass transition temperature and increased elasticity. tandfonline.comresearchgate.net Furthermore, the ether oxygen can participate in hydrogen bonding, potentially increasing the material's hydrophilicity and altering its barrier properties. acs.orgresearchgate.net

    The synthesis of polyesters from diols is a well-established industrial process. textilelearner.net By replacing traditional diols like 1,4-butanediol with this compound, novel polyesters with tailored properties could be developed. For example, the enhanced flexibility and potential for increased hydrophilicity could be advantageous in applications such as biodegradable plastics and drug delivery systems. acs.orgnih.gov

    The table below provides a hypothetical comparison of the potential properties of a polyester synthesized with this compound versus a traditional polyester.

    PropertyPolyester from 1,4-butanediol and Adipic AcidHypothetical Polyester from this compound and Adipic Acid
    Monomers 1,4-butanediol, Adipic AcidThis compound, Adipic Acid
    Key Linkage EsterEster, Ether
    Expected Flexibility ModerateHigh
    Expected Hydrophilicity LowModerate
    Potential Applications Fibers, Films, Engineering PlasticsFlexible films, Biomaterials, Toughened plastics

    Similarly, in polyurethane synthesis, diols are reacted with diisocyanates to form the characteristic urethane linkages. nih.govnih.gov The properties of polyurethanes are highly tunable and depend on the structure of both the diol (as part of the soft segment) and the diisocyanate (as part of the hard segment). google.com The use of this compound as a chain extender or as part of a polyester polyol precursor would introduce flexible ether segments into the polyurethane structure. researchgate.net This can lead to materials with improved elasticity, lower temperature flexibility, and potentially enhanced biocompatibility, making them suitable for applications in medical devices, elastomers, and coatings. nih.govrsc.org

    The design of functional polymers is a rapidly advancing field, with a focus on creating materials with specific, predictable properties. rsc.orgrsc.orgpageplace.de The use of monomers like this compound, with its inherent functionality, aligns with this trend. Its structure offers a lever to control the final properties of the polymer, allowing for the rational design of materials for a wide range of advanced applications.

    Advanced Analytical Techniques for Structural Elucidation and Quantification

    Sophisticated Spectroscopic Methodologies for Structural Characterization

    Spectroscopic techniques are paramount in defining the molecular architecture of 4-(2-hydroxyethoxy)butan-1-ol. High-resolution NMR, vibrational spectroscopies (IR and Raman), and mass spectrometry each provide unique and complementary information regarding the connectivity, functional groups, and fragmentation patterns of the molecule.

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom. Due to the molecule's flexibility, its conformational landscape can be complex. nih.govsjsu.edu Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict the most stable conformers and their relative populations. nih.govchemrxiv.org

    The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the butoxy and ethoxy moieties. The protons adjacent to the ether oxygen and hydroxyl groups are expected to appear at higher chemical shifts (downfield) due to the deshielding effect of the electronegative oxygen atoms. libretexts.org The hydroxyl protons themselves would likely appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature. nih.govacs.org The addition of D2O would cause the hydroxyl proton signals to disappear, confirming their identity. nih.gov

    The predicted 13C NMR spectrum would similarly show distinct signals for each carbon atom, with those bonded to oxygen appearing at higher chemical shifts.

    Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound:

    Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
    HO-CH 2-CH2-O-~3.7Triplet
    HO-CH2-CH 2-O-~3.6Triplet
    -O-CH 2-CH2-CH2-CH2-OH~3.5Triplet
    -O-CH2-CH 2-CH2-CH2-OH~1.6Multiplet
    -O-CH2-CH2-CH 2-CH2-OH~1.5Multiplet
    -O-CH2-CH2-CH2-CH 2-OH~3.6Triplet
    CH 2-OH VariableBroad Singlet
    CH 2-OH VariableBroad Singlet

    Predicted 13C NMR Chemical Shifts for this compound:

    Assignment Predicted Chemical Shift (ppm)
    HO-C H2-CH2-O-~61
    HO-CH2-C H2-O-~72
    -O-C H2-CH2-CH2-CH2-OH~70
    -O-CH2-C H2-CH2-CH2-OH~29
    -O-CH2-CH2-C H2-CH2-OH~26
    -O-CH2-CH2-CH2-C H2-OH~62

    Note: Predicted values are based on the analysis of similar alcohols and ethers. Actual experimental values may vary.

    Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.net For this compound, these techniques are crucial for identifying the hydroxyl (-OH), ether (C-O-C), and alkane (C-H) functionalities.

    The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. nih.gov The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm-1 region. dtic.mil The C-O stretching vibrations for the primary alcohols and the ether linkage are expected in the 1050-1150 cm-1 region. researchgate.net

    Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in analyzing the C-C backbone and symmetric C-H vibrations. tandfonline.comresearchgate.net The combination of IR and Raman data allows for a more complete vibrational analysis. youtube.com

    Predicted ajor Vibrational Bands for this compound:

    Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1) Functional Group
    O-H stretch3200-3600 (broad)3200-3600 (weak)Hydroxyl
    C-H stretch2850-30002850-3000Alkane
    CH2 bend~1465~1465Alkane
    C-O stretch1050-11501050-1150 (weak)Ether and Alcohol

    Note: Predicted values are based on characteristic group frequencies and data from similar molecules like polyethylene (B3416737) glycol. nih.govresearchgate.netresearchgate.net

    Mass Spectrometry (MS) for Fragmentation Pathway Investigation

    Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure. For this compound (molar mass: 134.18 g/mol ), the molecular ion peak ([M]+) at m/z 134 might be observed, although it can be weak for alcohols. nih.govmiamioh.edu

    The fragmentation of this compound under electron ionization (EI) is expected to proceed through pathways characteristic of both alcohols and ethers. youtube.com Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common pathway for both functional groups. miamioh.edu

    Plausible Fragmentation Pathways:

    Alpha-cleavage at the butanol end: Loss of a propyl radical (C3H7•) to yield an ion at m/z 75, or loss of a hydroxybutyl radical (•C4H8OH) to yield an ion at m/z 61.

    Alpha-cleavage at the ethoxy end: Loss of a hydroxyethyl (B10761427) radical (•C2H4OH) to yield an ion at m/z 73.

    Cleavage of the ether bond: This can lead to ions corresponding to the butoxy group (e.g., C4H9O+ at m/z 73) and the hydroxyethoxy group (e.g., C2H5O2+ at m/z 61).

    Dehydration: Loss of a water molecule (H2O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in an ion at m/z 116. nih.gov

    Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound:

    m/z Possible Fragment Ion Fragmentation Pathway
    134[C6H14O3]+•Molecular Ion
    116[C6H12O2]+•Loss of H2O
    75[CH2=O+-CH2CH2OCH2CH2OH]Alpha-cleavage
    73[CH3CH2CH2CH2O]+Ether bond cleavage
    61[HOCH2CH2O]+Ether bond cleavage
    45[CH2=OH]+Further fragmentation

    Note: The relative intensities of these peaks will depend on the ionization conditions.

    X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

    X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry, by determining the precise arrangement of atoms in a crystalline solid. scirp.orgresearchgate.net While this compound is a liquid at room temperature, this technique can be applied to solid derivatives of the compound. sigmaaldrich.com

    For instance, derivatization with a suitable reagent that introduces rigidity and promotes crystallization, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, would yield a solid ester. The X-ray crystal structure of such a derivative would confirm the connectivity of the atoms and provide insights into the preferred conformation in the solid state. researchgate.net This can be particularly useful for validating the results of conformational analyses performed using other methods.

    Chromatographic Separation and Quantification Techniques

    Chromatographic methods are essential for the separation of this compound from complex mixtures and for its quantification. Gas chromatography is a particularly suitable technique for this purpose.

    Gas Chromatography (GC) Method Development and Optimization

    Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. cannabissciencetech.com For a relatively high-boiling point and polar compound like this compound, method development would involve careful selection of the column, temperature program, and detector. chromforum.org

    Column Selection: A polar stationary phase, such as one based on polyethylene glycol (e.g., a WAX-type column), would be appropriate for retaining and separating this polar analyte. sigmaaldrich.com To improve peak shape and reduce tailing, which can be an issue with hydroxyl-containing compounds, derivatization to a less polar silyl (B83357) ether (e.g., using BSTFA) could be employed.

    Temperature Program: A temperature-programmed oven is necessary to ensure the elution of this high-boiling point compound in a reasonable time with good peak shape. The initial temperature would be low enough to resolve any more volatile components, followed by a ramp to a final temperature sufficient to elute the target analyte.

    Detector: A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is the gold standard, as it provides both retention time and mass spectral data. dtic.milnih.gov

    Example GC Method Parameters:

    Parameter Condition
    Column Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
    Carrier Gas Helium or Hydrogen at a constant flow rate
    Injection Mode Split/Splitless
    Injector Temperature 250 °C
    Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
    Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
    Detector Temperature 260 °C (FID)

    Note: These parameters are a starting point and would require optimization for a specific application.

    High-Performance Liquid Chromatography (HPLC) Method Development

    The quantification of this compound can be effectively achieved through HPLC. However, a significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at standard wavelengths. To overcome this, pre-column derivatization is a common strategy to introduce a UV-active or fluorescent tag to the molecule, thereby enhancing detection sensitivity.

    A plausible HPLC method for the analysis of this compound would involve derivatization followed by separation on a reversed-phase column. For instance, a method analogous to the analysis of other glycols, such as diethylene glycol, could be adapted. In such a method, the hydroxyl groups of this compound can be reacted with a derivatizing agent like p-toluenesulfonyl isocyanate (TSIC) to form a UV-absorbing derivative.

    The separation would typically be performed on a C18 column, which is well-suited for separating moderately polar compounds. An isocratic or gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed to achieve optimal separation from potential impurities or other components in a mixture.

    Table 1: Illustrative HPLC Method Parameters for the Quantification of Derivatized this compound

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Isocratic elution with a mixture of 0.01 M KH₂PO₄ (pH 2.5) and Acetonitrile (47:53 v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Injection Volume 20 µL
    Derivatizing Agent p-Toluenesulfonyl isocyanate (TSIC)
    Detection UV at 227 nm (wavelength corresponding to the derivatizing agent's chromophore)
    Quantification External standard calibration with derivatized this compound standards

    This table presents a hypothetical HPLC method based on established methods for similar analytes.

    The development and validation of such a method would follow standard guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, linearity might be established over a concentration range of 0.1 to 20 µg/mL, with correlation coefficients (r²) exceeding 0.999, similar to what has been achieved for related glycols.

    Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

    For the definitive structural elucidation of this compound and its analysis in complex mixtures, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the relatively high boiling point of this compound, derivatization is often necessary to increase its volatility and thermal stability, as well as to improve chromatographic peak shape. Silylation, using reagents like N,O-bis(trimethylsilyl)trif

    Theoretical and Computational Studies on 4 2 Hydroxyethoxy Butan 1 Ol

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its reactivity. For 4-(2-hydroxyethoxy)butan-1-ol, these calculations can provide insights into how the molecule will interact with other chemical species.

    Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. openedmb.cahawaii.edu These orbitals have distinct energy levels. The most critical orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a chemical reaction, representing the ability of the molecule to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily around the oxygen atoms of the hydroxyl groups, as their lone pairs are the highest-energy electrons.

    LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a chemical reaction, indicating the molecule's capacity to act as an electrophile or electron acceptor. The LUMO is likely distributed around the antibonding σ* orbitals of the C-O and O-H bonds.

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, this gap would be influenced by the molecule's conformation, particularly the extent of intramolecular hydrogen bonding.

    Table 1: Hypothetical Frontier Orbital Energies for this compound

    PropertyEnergy (eV)Description
    HOMO Energy-9.5Associated with the lone pairs on the oxygen atoms.
    LUMO Energy2.0Associated with antibonding orbitals.
    HOMO-LUMO Gap11.5Indicates a relatively stable molecule.

    This table presents hypothetical values for illustrative purposes, based on typical values for similar alkoxy alcohols.

    The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Mulliken population analysis or, more visually, through electrostatic potential (ESP) maps.

    An ESP map illustrates the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent different potential values:

    Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

    Blue: Represents regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

    Green/Yellow: Denotes areas that are relatively neutral. youtube.com

    For this compound, the ESP map would clearly show negative potentials (red) around the oxygen atoms of the two hydroxyl groups and the ether linkage. Positive potentials (blue) would be concentrated on the hydrogen atoms of the hydroxyl groups. This visual representation is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors. researchgate.net

    Conformational Analysis and Energy Landscape Exploration

    Theoretical studies on analogous molecules like ethylene (B1197577) glycol and its derivatives have shown that the gauche conformation around the central C-C bond is often more stable than the anti conformation, due to the formation of an intramolecular hydrogen bond. tandfonline.comyoutube.comacs.org This interaction, where the hydroxyl group of one end of the molecule donates a hydrogen bond to the oxygen of the other, stabilizes the folded structure.

    For this compound, a similar phenomenon is expected. A key aspect of its conformational analysis would be the competition between different possible intramolecular hydrogen bonds:

    Between the terminal hydroxyl group and the ether oxygen.

    Between the ethoxy hydroxyl group and the terminal hydroxyl oxygen.

    Computational methods, such as scanning the potential energy surface by systematically rotating dihedral angles, can identify the lowest energy conformers. The relative energies of these conformers can then be used to calculate their expected populations at a given temperature using the Boltzmann distribution.

    Table 2: Hypothetical Relative Energies of Key Conformers of this compound

    ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Key Feature
    Global MinimumO-C-C-O (gauche)0.0Intramolecular H-bond between terminal OH and ether O.
    Local Minimum 1O-C-C-O (gauche)0.8Intramolecular H-bond between ethoxy OH and terminal O.
    Local Minimum 2O-C-C-O (anti)2.5Extended, linear conformation, no intramolecular H-bond.
    Transition State-4.5Energy barrier for rotation between conformers.

    This table contains hypothetical data to illustrate the likely conformational preferences.

    Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

    While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of molecules in a condensed phase (liquid or solution). acs.orgnih.govrsc.org MD simulations model the movement of atoms and molecules over time based on a classical force field, which describes the potential energy of the system as a function of atomic positions.

    For this compound, MD simulations would be particularly insightful for understanding:

    Intermolecular Hydrogen Bonding: In the pure liquid state, a complex network of hydrogen bonds would form between the hydroxyl groups of neighboring molecules. MD can quantify the average number, lifetime, and geometry of these bonds.

    Solvent Effects: When dissolved in a solvent like water, the simulations can model how solvent molecules arrange themselves around the solute (solvation). It can show how the solute's conformation changes in response to the solvent and how the solute affects the structure of the surrounding water. acs.org Given the hydrophilic nature of the two hydroxyl groups and the ether linkage, strong interactions with water are expected.

    Aggregation: MD simulations can reveal whether molecules of this compound tend to self-associate or form aggregates in solution, a behavior observed in other amphiphilic molecules.

    The choice of force field (e.g., GAFF, OPLS-AA) is critical for the accuracy of MD simulations, and different force fields may yield different results for properties like density and viscosity. rsc.org

    Computational Modeling of Reaction Mechanisms and Transition States

    Computational chemistry provides a powerful means to investigate the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

    For this compound, several reactions could be modeled:

    Dehydration: The acid-catalyzed removal of a water molecule to form an unsaturated ether or a cyclic ether. Computational modeling can distinguish between different possible mechanisms (e.g., E1 vs. E2) and predict which hydroxyl group is more likely to be eliminated. researchgate.net

    Oxidation: The conversion of the primary or secondary alcohol groups to aldehydes, ketones, or carboxylic acids. Theoretical models can predict the selectivity of different oxidizing agents.

    Etherification: The reaction of the hydroxyl groups with other alcohols to form larger polyethers. Modeling can elucidate the reaction mechanism, which could proceed via an SN2 pathway. mdpi.com

    By calculating the energies of the transition states, chemists can predict reaction rates and understand how substituents or catalysts influence the reaction outcome. nih.gov For instance, a comparison of the activation barriers for the reaction at the primary versus the secondary alcohol would provide a rationale for the selectivity of a given transformation.

    Environmental Fate and Degradation Mechanisms in Academic Contexts

    Biodegradation Studies in Model Systems (e.g., microbial degradation)

    Biodegradation is a critical process for the removal of organic chemicals from the environment. It involves the breakdown of substances by microorganisms such as bacteria and fungi. Glycol ethers, as a class, are generally considered to be biodegradable.

    Specific biodegradation studies on 4-(2-hydroxyethoxy)butan-1-ol are not widely reported. However, research on analogous compounds provides strong evidence that it is likely to be biodegradable. For instance, 2-butoxyethanol (B58217) is readily biodegraded in aerobic conditions, with an estimated half-life in water ranging from one to four weeks. who.int Studies have shown that it can be degraded by microorganisms present in sewage treatment plants.

    The biodegradation of glycol ethers often proceeds through the oxidation of the terminal alcohol group to a carboxylic acid, followed by further breakdown. For example, the metabolism of 2-butoxyethanol leads to the formation of 2-butoxyacetic acid. It is plausible that the biodegradation of this compound would follow a similar pathway, initially forming 4-(2-hydroxyethoxy)butanoic acid.

    Research has also identified specific bacterial strains capable of degrading various glycol ethers, which suggests that microbial communities can adapt to utilize these compounds as a source of carbon and energy.

    Table 2: Biodegradation Information for Related Glycol Ethers

    CompoundBiodegradabilityEnvironmentReference
    2-ButoxyethanolReadily biodegradableAerobic, aquatic who.int
    Ethylene (B1197577) GlycolReadily biodegradableAerobic and anaerobic epa.gov

    Note: This table provides data for structurally related compounds to infer the potential biodegradability of this compound.

    Hydrolytic Stability and Identification of Transformation Products

    Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This can be a significant degradation pathway for certain classes of organic compounds, such as esters, amides, and some halogenated alkanes, particularly under varying pH conditions.

    The chemical structure of this compound, which consists of ether and alcohol functional groups, suggests that it is hydrolytically stable under typical environmental pH conditions (pH 4-9). Ether linkages are generally resistant to hydrolysis unless under harsh acidic conditions that are not common in the environment. Similarly, the alcohol groups are not susceptible to hydrolysis.

    Therefore, hydrolysis is not expected to be a significant environmental degradation pathway for this compound. Consequently, the identification of hydrolytic transformation products is not a primary focus in its environmental fate assessment. Any transformation products are more likely to arise from oxidative processes like photodegradation and biodegradation as discussed in the preceding sections.

    Sorption and Mobility in Environmental Compartments (e.g., soil, water)

    The mobility of a chemical in the environment, particularly in soil and groundwater systems, is largely governed by its tendency to sorb to soil particles and organic matter. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

    For this compound, its high water solubility, a characteristic of smaller glycol ethers, and its relatively low molecular weight suggest a low potential for sorption to soil and sediment. epa.gov Compounds with low Koc values tend to be highly mobile in soil and are less likely to be retained in the soil column, potentially leading to leaching into groundwater.

    While an experimental Koc value for this compound is not available, data for related compounds like ethylene glycol and 2-butoxyethanol, which are also highly water-miscible, indicate that they have low adsorption to soil organic matter. epa.gov The miscibility of 2-butoxyethanol in water suggests that adsorption is not an important fate process. who.int Based on these characteristics, this compound is expected to have a high potential for mobility in soil and to remain predominantly in the water column if released into an aquatic environment.

    Table 3: Predicted Mobility of this compound based on Analogous Compounds

    PropertyExpected Characteristic for this compoundBasis of Inference (Analogous Compounds)Reference
    Water SolubilityHighHigh water miscibility of glycol ethers who.intepa.gov
    Soil Sorption (Koc)LowLow adsorption of ethylene glycol and 2-butoxyethanol epa.gov
    Mobility in SoilHighLow sorption potential who.intepa.gov

    Note: The characteristics in this table are inferred due to the lack of direct experimental data for this compound.

    Future Research Directions and Emerging Academic Opportunities

    Integration into Circular Economy and Sustainable Chemical Processes

    The principles of a circular economy, which emphasize the recycling and reuse of materials to minimize waste, offer a significant research avenue for 4-(2-hydroxyethoxy)butan-1-ol, particularly in the context of polyurethane (PU) chemistry.

    One of the most promising routes for integrating diols like this compound into a circular economy is through the chemical recycling of polyurethane wastes. acs.orgnih.govscirp.orgresearchgate.net Polyurethanes are synthesized from polyols, diisocyanates, and chain extenders. At the end of their life, these materials can be chemically broken down to recover the constituent polyols. scirp.orgresearchgate.netacs.org Processes like glycolysis, aminolysis, and acidolysis are employed to depolymerize PU foams, yielding recycled polyols (RPs) that can be used as feedstock for new polymer production. scirp.orgacs.orgmdpi.com For instance, Repsol has developed a process using acidolysis to convert post-consumer polyurethane foam from mattresses back into circular polyols. acs.org This not only diverts a significant waste stream from landfills but also reduces the reliance on virgin fossil-fuel-based raw materials. acs.orgua.pt The unique ether linkage in this compound could influence the degradation kinetics and the properties of the resulting recycled polyols, a key area for future investigation.

    Another facet of sustainability is the use of bio-based feedstocks. There is a growing body of research on producing diols from biomass through various catalytic and biological processes. ua.ptnrel.govacs.org The conversion of lignocellulosic biomass into sugars and subsequently into diols via aqueous-phase hydrodeoxygenation (APHDO) is a notable example. nrel.gov Furthermore, the upcycling of common plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), presents an opportunity. nih.govnih.govnih.gov The recovered glycols can then be used as building blocks for other valuable chemicals, including potentially this compound, thus creating a more integrated and circular chemical industry.

    Research FocusKey ProcessPotential Application for this compoundRelevant Findings
    Circular Economy Chemical Recycling of PolyurethanesUse as a monomer for new PUs, with potential for recovery and reuse through glycolysis or aminolysis.Recycled polyols can replace virgin polyols in new foam production, closing the material loop. acs.orgscirp.orgresearchgate.net
    Sustainable Feedstocks Biomass Conversion (e.g., APHDO)Synthesis from renewable resources like lignocellulosic biomass.Bifunctional catalysts can convert biomass-derived carbohydrates into diols. nrel.gov
    Waste Upcycling PET GlycolysisA potential value-added product from the chemical recycling of PET waste.Protic ionic liquids have shown high efficiency in catalyzing PET glycolysis to yield monomers. nih.gov
    Process Viability Life Cycle & Techno-Economic AnalysisAssessing the environmental and economic feasibility of its production and use in circular systems.Bio-based PUs show potential for cost-competitiveness and reduced environmental impact, though this is context-dependent. ua.ptnrel.govresearchgate.net

    Exploration of Novel Catalytic Transformations and Biocatalytic Routes

    The synthesis of this compound and similar ether diols through innovative and sustainable catalytic methods is a rich field for academic exploration. The focus is on developing greener, more efficient, and highly selective chemical and biological pathways.

    Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. rsc.orgnih.gov Research into biocatalytic routes for producing diols is expanding rapidly. For example, cytochrome P450 monooxygenases have been shown to be effective in the regioselective hydroxylation of alkanes to produce non-vicinal diols. mdpi.com Lipases, such as Candida antarctica Lipase B (CalB), have been successfully used for the solvent-free polycondensation of furan-based diesters and diols to create oligofuranoate diols. osti.govudel.edu These enzymatic approaches could be adapted for the synthesis of this compound, potentially starting from bio-based precursors. The development of chemo-enzymatic cascades, which combine chemical and biological catalysis steps in a one-pot process, represents a particularly promising frontier for creating complex molecules like diols from simple, renewable starting materials. nih.govrsc.orgnih.gov

    Heterogeneous catalysis also plays a crucial role, especially in the upgrading of biomass. Hydrodeoxygenation (HDO) is a key process for converting oxygen-rich biomass-derived molecules into more stable and valuable chemicals like diols. frontiersin.orgresearchgate.netyoutube.com The design of efficient and robust HDO catalysts that can selectively cleave C-O bonds while preserving the desired carbon skeleton is an ongoing research challenge. frontiersin.org Furthermore, organocatalysis is emerging as a powerful tool for the selective functionalization of diols. rsc.orgrsc.org Organocatalysts can enable regioselective transformations of hydroxyl groups in diols, which is a significant challenge due to their similar reactivity. rsc.org This level of control is essential for synthesizing complex polymer architectures from diol building blocks.

    Computational methods are increasingly being used to accelerate the discovery and optimization of these catalytic processes. oup.comd-nb.infoacs.org Quantum mechanical/molecular mechanical (QM/MM) calculations can be used to understand enzyme catalytic mechanisms and to design mutant enzymes with improved activity or stability. oup.com Similarly, computational screening can help identify promising heterogeneous catalysts for specific transformations, reducing the need for extensive experimental work. d-nb.info

    Catalysis TypeKey Method/CatalystPotential for this compoundResearch Highlights
    Biocatalysis Cytochrome P450s, LipasesStereoselective and regioselective synthesis from bio-based precursors.Successful synthesis of non-vicinal aliphatic diols and furan-based oligomer diols. mdpi.comosti.govudel.edu
    Chemo-enzymatic One-pot cascade reactionsIntegrated synthesis from renewable resources, combining the best of chemical and biological catalysis.Production of cycloalkenes from oleic acid via a nine-enzyme cascade combined with metathesis. nih.gov
    Heterogeneous Catalysis Hydrodeoxygenation (HDO)Production from biomass-derived oxygenates.Development of catalysts for converting bio-oils into fuels and chemicals. frontiersin.orgresearchgate.net
    Organocatalysis Boron, Nitrogen, Phosphorus-based catalystsSelective functionalization of the hydroxyl groups for controlled polymerization.High selectivity in the transformation of diol substrates under mild conditions. rsc.orgrsc.org
    Computational Design QM/MM, DFT calculationsRational design of enzymes and catalysts for improved synthesis.Elucidation of enzyme mechanisms and prediction of high-performance catalysts. oup.comd-nb.info

    Development of Advanced Functional Materials with Tunable Properties

    The di-functional nature of this compound, combined with its flexible ether linkage, makes it an excellent candidate for creating a new generation of polymers with precisely controlled properties.

    By incorporating this compound into polyesters or polyurethanes, it is possible to tune the material's thermal and mechanical properties. For example, the use of branched or secondary diols has been shown to increase the glass transition temperature (Tg) of polyesters compared to their linear counterparts. ua.ptacs.orgnih.gov The specific structure of this compound could be used to modulate properties such as elasticity, tensile strength, and degradation rate in the resulting polymers. researchgate.netclemson.edursc.orgresearchgate.net For instance, in polyurethane synthesis, varying the composition of the soft segment, which is derived from diols, allows for the fine-tuning of mechanical properties and hydrophobicity. rsc.org

    A particularly exciting area of research is the development of stimuli-responsive or "smart" polymers. rsc.orgnih.govrsc.orgnih.gov These materials can change their properties in response to external triggers like temperature, pH, or light. rsc.orgrsc.orgnih.gov The ether linkage in this compound could impart a degree of hydrophilicity and flexibility, which are often key to designing stimuli-responsive behavior, especially in hydrogels for biomedical applications. nih.govnih.gov

    Furthermore, diols are fundamental building blocks for creating self-healing polymers . For example, novel diols containing disulfide bonds have been synthesized and incorporated into polyurethane elastomers, imparting self-healing capabilities at room temperature. researchgate.net The structure of this compound could be chemically modified to include such dynamic covalent bonds, leading to materials that can repair themselves after damage.

    Finally, the use of diols in creating biodegradable polymers is a major focus of sustainable materials science. rsc.orgacs.orgmonash.edu Diols derived from renewable resources can be used to synthesize polyesters and polyurethanes that are designed to degrade under specific environmental conditions or within the body for biomedical applications. rsc.orgacs.orgclemson.edumonash.edu The ether bond in this compound may influence the biodegradability of polymers derived from it, a characteristic that requires detailed investigation.

    Material PropertyPolymer TypeRole of Diol StructurePotential Application
    Tunable Mechanical Properties Polyurethanes, PolyestersModulates soft segment flexibility, influencing tensile strength and elasticity. rsc.orgresearchgate.netHigh-performance elastomers, flexible coatings.
    Higher Glass Transition Temp. PolyestersSecondary or branched diols can increase Tg. ua.ptacs.orgnih.govMore rigid, heat-resistant bio-based plastics.
    Stimuli-Responsiveness Hydrogels, ElastomersInfluences hydrophilicity and chain mobility, key for "smart" behavior. nih.govnih.govDrug delivery systems, soft robotics.
    Self-Healing Polyurethane ElastomersCan be modified to include dynamic bonds (e.g., disulfide).Durable coatings, reusable materials.
    Biodegradability Polyesters, PolyurethanesThe ether linkage and aliphatic chain influence degradation kinetics. researchgate.netclemson.eduMedical implants, transient electronics. nih.govfrontiersin.orgacs.orgresearchgate.net

    Synergistic Interdisciplinary Research with Engineering and Biological Sciences

    The full potential of this compound can only be realized through collaboration across multiple scientific and engineering disciplines. Its unique properties make it a candidate for applications that inherently bridge chemistry, materials science, biology, and medicine.

    In the field of biomedical engineering , polymers derived from functional diols are being extensively investigated for applications such as tissue engineering, drug delivery, and medical implants. d-nb.infonih.govmonash.eduresearchgate.net For example, biodegradable and biocompatible polyurethanes can be fabricated into porous scaffolds that support cell growth and tissue regeneration. researchgate.netresearchgate.netmonash.edu The specific properties of polymers made from this compound could be tailored for specific tissues, such as cartilage or skin. nih.gov Furthermore, in-situ forming hydrogels, which transition from a liquid to a gel within the body, are being developed for minimally invasive surgery and targeted drug delivery. youtube.comnih.govnih.govduke.edu The ether-diol structure could be advantageous in creating such injectable systems.

    The emerging field of degradable electronics also presents a novel interdisciplinary opportunity. nih.govfrontiersin.orgacs.orgresearchgate.net Researchers are developing electronic devices that can safely dissolve in the body or in the environment after their useful lifetime. Biodegradable polymers, often derived from diols, are being explored as substrates, insulators, and even semiconductors for these transient devices. nih.govfrontiersin.orgacs.orgresearchgate.net The specific dielectric and mechanical properties of polymers made from this compound could be valuable in this context.

    Finally, the rise of 3D printing (additive manufacturing) in both industrial and biomedical applications opens up new avenues for materials development. nih.govnih.govmdpi.comresearchgate.net There is a growing demand for novel polymer filaments with specific properties, such as flexibility, biodegradability, and biocompatibility. Waterborne polyurethane formulations based on novel diols are being developed for 3D printing of complex and customized tissue scaffolds at low temperatures. nih.govmdpi.com The incorporation of this compound into such formulations could lead to new 3D-printable materials with tailored performance for a range of applications.

    Interdisciplinary FieldKey ApplicationRole of this compoundCollaborative Aspect
    Biomedical Engineering Tissue Engineering, Drug DeliveryForms biocompatible and biodegradable polymers for scaffolds and hydrogels. nih.govresearchgate.netmonash.eduChemists design the polymer, while biologists and medical researchers test its efficacy and biocompatibility.
    Process Engineering Scale-up of BiocatalysisA target molecule for efficient and sustainable production via engineered biological systems. researchgate.netrsc.orgrsc.orgCollaboration between synthetic biologists and chemical engineers to design and optimize bioreactors and purification processes.
    Degradable Electronics Transient and Eco-friendly DevicesA building block for biodegradable polymers used as substrates or insulators. nih.govfrontiersin.orgacs.orgresearchgate.netMaterials scientists and electrical engineers work together to integrate these new materials into functional electronic components.
    Additive Manufacturing (3D Printing) Customized Medical Implants, Soft RoboticsA monomer for novel polyurethane filaments with tunable properties for 3D printing. nih.govnih.govmdpi.comresearchgate.netChemists develop the polymer ink, while mechanical and biomedical engineers design and print complex structures.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.